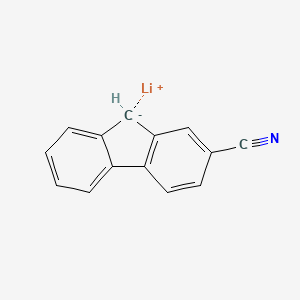
lithium;9H-fluoren-9-ide-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;9H-fluoren-9-ide-2-carbonitrile is a compound that combines lithium with a fluorenyl and carbonitrile group.
Preparation Methods
The synthesis of lithium;9H-fluoren-9-ide-2-carbonitrile typically involves the reaction of 9H-fluoren-9-ide with lithium and a carbonitrile group. One common method involves the use of boron trifluoride as a catalyst in the reaction of coplanar 9-(phenyl-ethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . This reaction can be carried out under mild conditions, typically at room temperature, and results in high yields of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
Lithium;9H-fluoren-9-ide-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can also undergo reduction reactions, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound is reactive towards nucleophilic substitution reactions, where the lithium atom can be replaced by other nucleophiles. Common reagents used in these reactions include boron trifluoride, N-bromosuccinimide, and various amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lithium;9H-fluoren-9-ide-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as an anti-inflammatory agent and inhibitor of leukocytes.
Mechanism of Action
The mechanism of action of lithium;9H-fluoren-9-ide-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound can form stable complexes with different biomolecules, influencing their activity and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Lithium;9H-fluoren-9-ide-2-carbonitrile can be compared with other similar compounds such as:
Lithium 9H-fluoren-2-ide: This compound has a similar structure but lacks the carbonitrile group, which affects its reactivity and applications.
5-[(9H-Fluoren-9-ylidene)methyl]furan-2-carbonitrile:
Properties
CAS No. |
88223-11-4 |
|---|---|
Molecular Formula |
C14H8LiN |
Molecular Weight |
197.2 g/mol |
IUPAC Name |
lithium;9H-fluoren-9-ide-2-carbonitrile |
InChI |
InChI=1S/C14H8N.Li/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14;/h1-8H;/q-1;+1 |
InChI Key |
OQBTYIQWPOUBCO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH-]1C2=CC=CC=C2C3=C1C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















